Oleficin

Description

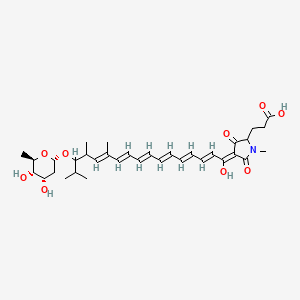

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[(4Z)-4-[(2E,4E,6E,8E,10E,12E)-15-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-1-hydroxy-12,14,16-trimethylheptadeca-2,4,6,8,10,12-hexaenylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H47NO9/c1-21(2)33(44-29-20-27(37)31(40)24(5)43-29)23(4)19-22(3)15-13-11-9-7-8-10-12-14-16-26(36)30-32(41)25(17-18-28(38)39)35(6)34(30)42/h7-16,19,21,23-25,27,29,31,33,36-37,40H,17-18,20H2,1-6H3,(H,38,39)/b8-7+,11-9+,12-10+,15-13+,16-14+,22-19+,30-26-/t23?,24-,25?,27+,29-,31-,33?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZDYIIINJYOXLQ-MKKOTRJMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC(C(C)C)C(C)C=C(C)C=CC=CC=CC=CC=CC(=C2C(=O)C(N(C2=O)C)CCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C[C@H](O1)OC(C(C)C)C(C)/C=C(\C)/C=C/C=C/C=C/C=C/C=C/C(=C/2\C(=O)C(N(C2=O)C)CCC(=O)O)/O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H47NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

613.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12764-54-4 | |

| Record name | Oleficin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012764544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Microbial Origin and Cultivation for Research Purposes

Isolation and Identification of Oleficin-Producing Microorganisms

The initial step in studying and producing this compound involves the isolation and identification of the specific microbial strains capable of its biosynthesis. This process typically begins with collecting samples from environments where Streptomyces species are commonly found, such as soil or marine sediments. kaums.ac.irsmujo.id

Streptomyces parvulus as the Primary Biosynthetic Source Organism

Streptomyces parvulus has been identified as a key producer of this compound. chemfaces.comrsc.org Early research isolated a new polyenic antibiotic, later identified as this compound, from a strain designated A-461, which was related to Streptomyces parvulus. chemfaces.com This highlights the significance of this species as a source for this compound. Streptomyces parvulus is also known to produce other bioactive compounds, including actinomycin (B1170597) D, borrelidin, and manumycin A, B, and C. researchgate.netresearchgate.net

Methodologies for Microbial Strain Identification and Phylogenetic Characterization

Identifying Streptomyces strains and determining their phylogenetic relationships is crucial for research and production. This typically involves a combination of morphological, physiological, and biochemical methods, alongside molecular techniques. kaums.ac.irkjom.orgbanglajol.info

Morphological characteristics, such as the appearance of aerial and substrate mycelia and spore formation, are initial indicators. banglajol.info Physiological and biochemical tests assess the strain's metabolic capabilities, such as carbon source utilization. frontiersin.orgbrieflands.com

Molecular identification primarily relies on sequencing the 16S ribosomal RNA (16S rRNA) gene. kaums.ac.irsmujo.idkjom.orgbanglajol.infofrontiersin.org This highly conserved gene is present in all bacteria and archaea, and variations in its sequence can be used to determine phylogenetic relationships between strains. smujo.idkjom.org The 16S rRNA gene sequences are compared against databases like NCBI GenBank to find closely related species. smujo.idkjom.orgbrieflands.com Phylogenetic trees are then constructed using methods like the neighbor-joining method to visualize the evolutionary relationships. kjom.orgbrieflands.com For instance, studies have shown high sequence similarity of isolated strains to Streptomyces parvulus through 16S rRNA analysis, confirming their identity or close relation. smujo.idbanglajol.info

Fermentation and Cultivation Strategies for this compound Production in Laboratory Settings

Producing this compound in a laboratory setting involves controlled fermentation and cultivation strategies designed to optimize the growth of the producing microorganism and the subsequent biosynthesis of the compound. brain-biotech.comed.gov

Optimization of Growth Conditions for Enhanced this compound Biosynthesis

Optimizing growth conditions is critical for maximizing the yield of secondary metabolites like this compound from Streptomyces parvulus. nih.govfrontiersin.org Key parameters that influence microbial growth and product biosynthesis include the composition of the culture medium, temperature, pH, and aeration. nih.govfrontiersin.orgactascientific.com

While specific detailed research findings on the optimal conditions solely for this compound biosynthesis by Streptomyces parvulus were not extensively detailed in the search results, general principles for optimizing microbial production apply. Studies on optimizing the production of other compounds by Streptomyces parvulus, such as actinomycin D, provide insights into relevant parameters. For example, a chemically defined medium containing specific carbon and nitrogen sources (like fructose (B13574) and threonine), along with various salts, was developed to maximize actinomycin D synthesis by Streptomyces parvulus. researchgate.net Optimal conditions for actinomycin D production by one strain included cultivation at 34°C on Gause's synthetic medium with a pH of 6.5. brieflands.com

The meticulous optimization of culture conditions, including nutrient preferences, pH levels, and oxygen needs, is crucial for maximizing product yields in microbial fermentation. brain-biotech.commdpi.com

Microbial Engineering Approaches for Increased Compound Yield

Microbial engineering, including metabolic engineering and synthetic biology, offers powerful tools to enhance the production of valuable compounds like this compound. nih.govnih.gov These approaches involve modifying cellular networks and fine-tuning physiological capabilities to generate strains with improved production capabilities. nih.gov

Traditional methods for improving the production of target compounds include optimizing codon usage, eliminating toxic intermediates, enhancing the production of rate-limiting enzymes, and modifying promoter and ribosome binding sites. nih.gov More advanced strategies involve dynamic control of metabolic flux and pathway gene modularization. nih.gov

While specific examples of microbial engineering applied directly to enhance this compound yield were not prominent in the search results, the principles of metabolic engineering are broadly applicable to improving the production of secondary metabolites in Streptomyces. nih.gov Engineering microbial factories for the synthesis of value-added products is an active area of research, with successes in increasing the yield of various compounds. nih.govmdpi.com Genetic engineering allows for the creation of genetically modified microorganisms with increased efficiency in producing desired compounds. mdpi.combrain-biotech.com

| Parameter | Examples of Variations Studied in Microbial Fermentation nih.govfrontiersin.orgactascientific.com | Potential Impact on Compound Yield nih.govfrontiersin.org |

| Carbon Source | Glucose, Fructose, Glycerol, Sodium Octanoate | Affects growth rate and precursor availability |

| Nitrogen Source | Tryptone, Yeast Extract, Ammonium Chloride, Ammonium Sulfate | Influences growth and metabolic pathways |

| Temperature | 30°C, 34°C, 37°C, 45°C | Affects enzyme activity and growth rate |

| pH | 5.0, 6.5, 7.0, 8.0, 9.0 | Impacts enzyme activity and nutrient uptake |

| Incubation Period | 24 hours, 48 hours, 72 hours, 120 hours | Determines fermentation duration and product accumulation |

| Aeration/Agitation | Shaking speed (rpm), Dissolved Oxygen levels | Affects oxygen availability for aerobic processes |

Further research specifically focused on applying these optimization and engineering principles to Streptomyces parvulus strains producing this compound is needed to provide detailed research findings and data tables directly relevant to enhancing this compound yield.

Isolation and Purification Methodologies of Oleficin

Extraction Techniques from Microbial Cultures (Mycelium and Broth)

Extraction is the initial step to recover oleficin from the biological source. This involves using solvents to dissolve the compound from the microbial biomass and the liquid medium.

Solvent-Based Extraction Protocols for this compound Isolation

A reported method for obtaining this compound involves the methanolic extraction of the filtered mycelium. chemfaces.comjst.go.jpresearchgate.net After the initial extraction, the solvent is evaporated, and the residue is re-extracted using ethyl acetate (B1210297). Subsequent evaporation of the ethyl acetate yields a crude extract. Precipitation with petroleum ether is then employed as a preliminary purification step. chemfaces.comjst.go.jpresearchgate.net

Common solvents used in natural product extraction, which are relevant to this process, include ethanol (B145695), methanol, water, hexane, petroleum ether, acetone, and ethyl acetate. organomation.comsamex-env.comecolink.comresearchgate.net The choice of solvent is crucial and depends on the polarity of the target compound and the matrix. samex-env.comresearchgate.net this compound's structure suggests it has both polar and non-polar characteristics due to the presence of hydroxyl groups and a polyene chain. chemfaces.com

Advanced Extraction Methods in Natural Product Chemistry

While the historical isolation of this compound utilized conventional solvent extraction, advanced techniques are increasingly employed in natural product chemistry to improve efficiency, reduce extraction time, and minimize solvent consumption. organomation.comacs.orgencyclopedia.pubdergipark.org.tr These methods include:

Supercritical Fluid Extraction (SFE): Utilizes supercritical fluids, often CO₂, as a solvent, offering advantages in extracting non-polar compounds and easy solvent removal. organomation.comacs.orgencyclopedia.pubmdpi.com

Microwave-Assisted Extraction (MAE): Employs microwave energy to heat solvents and samples, accelerating the extraction process. organomation.comacs.orgencyclopedia.pub

Ultrasound-Assisted Extraction (UAE): Uses ultrasound waves to enhance mass transfer and improve extraction efficiency. organomation.comacs.orgencyclopedia.pub

Accelerated Solvent Extraction (ASE) / Pressurized Liquid Extraction (PLE): Uses high pressure and temperature with liquid solvents to achieve rapid and efficient extraction. dergipark.org.trmdpi.comlcms.cz

Although not specifically detailed for this compound in the provided snippets, these advanced methods represent the evolution of extraction techniques in the field and could potentially be applied to optimize this compound recovery.

Chromatographic Separation Techniques for this compound Purification

Following extraction, chromatographic methods are essential for purifying this compound from other compounds present in the crude extract. Chromatography separates components based on their differential partitioning between a stationary phase and a mobile phase. rotachrom.comkhanacademy.org

Column Chromatography Applications (e.g., Alumina (B75360) Chromatography)

Column chromatography is a fundamental technique used in this compound purification. Early methods reported using chromatography on alumina. chemfaces.comjst.go.jpresearchgate.net Alumina (aluminum oxide) is a polar adsorbent available in acidic, neutral, and basic forms, with neutral alumina being suitable for separating compounds like aldehydes, ketones, esters, and lactones. evonik.comacmechem.comhawach.comsigmaaldrich.com The separation on alumina is based on polar interactions, typically using non-polar solvents as the mobile phase. acmechem.com

Data from a reported isolation procedure includes the use of alumina chromatography after solvent extraction and precipitation. chemfaces.comjst.go.jpresearchgate.net

High-Performance Liquid Chromatography (HPLC) in this compound Research

HPLC is a widely used analytical and preparative technique in natural product research, offering high resolution and sensitivity for separating complex mixtures. thermofisher.commeasurlabs.com HPLC has been used in research involving this compound, including for analysis and purification. researchgate.netsemanticscholar.orgnih.govnih.gov

HPLC separates compounds by pumping a liquid mobile phase through a column packed with a stationary phase. thermofisher.com The separation is based on the differential interaction of analytes with the stationary and mobile phases. thermofisher.commeasurlabs.com Both isocratic (constant mobile phase composition) and gradient (changing mobile phase composition) elution methods can be used in HPLC. thermofisher.com

Research involving related compounds like α-lipomycin, which also contains a tetramic acid moiety, has utilized reversed-phase HPLC with a C18 column and acetonitrile (B52724)/acetic acid mobile phases for purification and analysis. nih.gov Another study on Streptomyces parvulus used semi-preparative HPLC with a C18 column and a gradient of acetonitrile in water for fractionation and purification of active compounds. nih.govresearchgate.net

Preparative Chromatography Methodologies for High-Purity Samples

Preparative chromatography, including preparative HPLC, is used to isolate larger quantities of a compound to a high level of purity. rotachrom.com This is crucial for obtaining sufficient amounts of this compound for structural elucidation and further studies.

Studies on related polyketides and compounds from Streptomyces have employed preparative HPLC for purification. For instance, purification of compounds from Streptomyces has been achieved using preparative reversed-phase HPLC with C18 columns and appropriate mobile phases, such as acetonitrile in water or with acidic modifiers. nih.govnih.govresearchgate.net These methods are designed to handle larger sample loads compared to analytical HPLC while maintaining effective separation to yield high-purity samples.

Biosynthetic Pathway Investigations of Oleficin

Identification of Gene Clusters Implicated in Oleficin Biosynthesis

Understanding the genetic basis of this compound production is crucial for deciphering its biosynthetic route. This involves identifying the specific genes that encode the necessary enzymes.

Analysis of Polyketide Synthase (PKS) and Nonribosomal Peptide Synthetase (NRPS) Hybrid Systems in Tetramic Acid Biosynthesis

Tetramic acids, a key structural component of this compound, are often synthesized by PKS-NRPS hybrid systems in bacteria and fungi. These megaenzymes combine modules that build polyketide chains and incorporate amino acids researchgate.netbiorxiv.orgresearchgate.net. In bacteria, tetramic acid moieties can be formed by PKS-NRPS hybrid enzymes or the cooperative action of separate type I PKS and NRPS modular enzymes researchgate.net. Fungal tetramic acid-containing natural products are generally synthesized by PKS-NRPS hybrid enzymes, with the tetramic acid ring formation linked to a terminal cyclization domain researchgate.net. This domain can function as a Dieckmann cyclase (R* domain), catalyzing a redox-neutral Dieckmann condensation to form the basic ketoamide structure of tetramic acid researchgate.netresearchgate.netnii.ac.jp. The biosynthetic gene cluster for the polyenoyltetramic acid α-lipomycin, another compound containing a tetramic acid moiety, has been cloned and characterized, revealing a 74-kb region with 28 open reading frames, providing insights into similar biosynthetic processes nih.govchemfaces.cn.

Examination of ole Genes and Their Homologs in Olefinic Hydrocarbon Formation

The olefinic hydrocarbon part of this compound is synthesized through a distinct pathway involving a set of genes known as ole genes. The oleABCD gene cluster is responsible for the biosynthesis of long-chain olefinic hydrocarbons in various bacteria nih.govresearchgate.netresearchgate.netresearchgate.netnih.govnih.govd-nb.info. These genes encode enzymes that catalyze the conversion of activated fatty acids into cis-alkenes nih.gov. The ole genes have been identified in over 250 divergent bacteria nih.gov. A combination of biochemical deduction and genome analysis led to the identification of three ole genes in Micrococcus luteus researchgate.net. Studies have shown that the presence of three or four genes (oleA, oleB, oleC, and oleD) is required for alkene biosynthesis researchgate.net. The distribution and diversity of ole genes and the olefins they produce have been studied in various bacterial phyla, including Actinobacteria, Proteobacteria, Planctomycetes, Chloroflexi, and Verrucomicrobia researchgate.netnih.gov. While many bacteria contain ole genes, some species within the same genera may lack them and fail to produce olefinic hydrocarbons nih.govnih.gov.

Enzymatic Mechanisms of this compound Biosynthesis

The conversion of precursors into this compound is carried out by a series of specific enzymes encoded by the identified gene clusters.

Characterization of Key Biosynthetic Enzymes (e.g., OleC as a β-Lactone Synthetase)

Key enzymes in the ole pathway have been characterized to understand their specific roles in olefin biosynthesis. OleA, the first enzyme in the pathway, catalyzes the head-to-head coupling of CoA-activated fatty acids to form unstable β-keto acids nih.gov. OleD, an NADPH-dependent reductase, processes the β-keto acid produced by OleA to yield stable β-hydroxy acids nih.govresearchgate.net. A crucial discovery was the identification of OleC as a β-lactone synthetase nih.govresearchgate.netnih.gov. OleC catalyzes the conversion of β-hydroxy acid substrates to β-lactones in an ATP-dependent manner nih.govresearchgate.net. This was the first reported β-lactone synthetase enzyme, establishing an unexpected link between olefinic hydrocarbon biosynthesis and the production of highly functionalized natural products nih.govresearchgate.netnih.gov. Protein sequence comparisons have revealed that enzymes homologous to OleC are found in natural product gene clusters that generate β-lactone rings, suggesting a common biosynthetic mechanism nih.govresearchgate.netnih.gov. OleB is involved in the decarboxylation of the β-lactone to yield the final olefin product researchgate.net. Recent work suggests that OleBCD can form a multimeric enzyme complex, which may facilitate the efficient channeling of hydrophobic intermediates and sequester the potentially toxic β-lactone intermediate researchgate.net.

In Vitro Enzymatic Assays for Substrate Specificity and Reaction Mechanisms

In vitro enzymatic assays are essential tools for characterizing the activity, substrate specificity, and reaction mechanisms of biosynthetic enzymes databiotech.co.ilresearchgate.netthermofisher.com. These assays allow researchers to study the interactions between enzymes and potential substrates in a controlled environment, providing insights into catalytic efficiency and selectivity databiotech.co.ilresearchgate.netnih.gov. For enzymes like those in the this compound pathway, in vitro assays can help determine which fatty acyl-CoA substrates are preferred by OleA, the range of β-hydroxy acids accepted by OleC, and the efficiency of OleB in decarboxylating different β-lactones researchgate.netnih.gov. Such studies have been performed for enzymes in various biosynthetic pathways to elucidate their precise roles and mechanisms nih.govbiorxiv.orgresearchgate.netneb.commdpi.com. For example, in vitro characterization of enzymes like Mra20 and Mra23 in pyrimidine (B1678525) nucleoside antibiotic biosynthesis has helped confirm their roles in the proposed pathway nih.gov.

Metabolic Engineering Strategies for Biosynthesis Pathway Modification

Metabolic engineering offers powerful approaches to manipulate and optimize biosynthetic pathways for increased production of natural products like this compound or for generating novel analogs sciepublish.comfrontiersin.orgnih.govmdpi.com. Strategies include modifying existing pathways, introducing heterologous genes, or constructing artificial pathways sciepublish.com.

In the context of olefin biosynthesis via the ole pathway, metabolic engineering has been explored to manipulate the composition and yield of hydrocarbons. By exchanging native ole genes or gene clusters with homologs from bacteria producing different olefins, researchers have demonstrated that the olefin composition can be altered with respect to chain length and isomer composition researchgate.netnih.govnih.govd-nb.info. This suggests that the substrate specificity of OleA, along with the availability of suitable fatty acyl-CoA substrates, fundamentally determines the olefin structures produced nih.govnih.govd-nb.info. This makes OleA a promising target for protein engineering to generate desired olefin profiles for various applications nih.gov. While specific metabolic engineering efforts directly on this compound biosynthesis are less documented in the provided results, the principles and techniques applied to other natural product pathways, such as those for isoflavonoids or L-cysteine, are relevant frontiersin.orgmdpi.com. These strategies often involve overexpression or silencing of key genes, genome editing, and pathway redirection to enhance the production of target compounds frontiersin.org.

Molecular and Cellular Mechanism of Action Studies of Oleficin

Interaction with Mitochondrial Components and Bioenergetics

Oleficin significantly influences mitochondrial function by altering the properties of the inner mitochondrial membrane and affecting key processes involved in energy production.

This compound as a Divalent Cation Ionophore (Mg2+ and Ca2+) in Isolated Mitochondria

Research indicates that this compound can act as a divalent cation ionophore, facilitating the movement of ions across membranes. In isolated rat liver mitochondria, this compound promotes the transfer of Mg2+ and Ca2+ from an aqueous phase into a butanol-toluene bulk phase, suggesting it can act as a carrier for these ions. nih.gov This ionophoretic activity leads to a concentration-dependent depletion of Mg2+ and Ca2+ from mitochondria. nih.gov Complete depletion of mitochondrial Mg2+ by this compound requires the presence of EDTA, while Ca2+ depletion does not necessitate a chelator. nih.gov This depletion of divalent cations is considered a primary factor explaining the observed effects of this compound on mitochondrial functions. nih.gov

Effects on Inner Mitochondrial Membrane Permeability and Ion Homeostasis

This compound's interaction with the inner mitochondrial membrane leads to increased permeability. Indirect evidence suggests that this compound increases the proton permeability of the inner membrane. nih.gov This increased permeability contributes to the induction of high amplitude swelling in non-respiring mitochondria incubated in isoosmotic solutions of various monovalent cations (K+, Na+, Tris+, Tea+, or Mg2+ nitrate (B79036) and chloride solutions). nih.gov The swelling induced by this compound in monovalent cation solutions can be prevented by low concentrations (2-5 mM) of Mg2+. nih.gov The effects of this compound on mitochondrial functions are largely attributed to this increase in inner membrane permeability, a consequence of Mg2+ depletion caused by the antibiotic. nih.gov Maintaining mitochondrial volume homeostasis and ion balance is crucial for cellular pathophysiology. core.ac.uk The inner mitochondrial membrane typically exhibits low permeability to ions and small molecules, a characteristic essential for compartmentalization and metabolism. wikipedia.org Specific ion transporters are responsible for regulated ion movement across this barrier. wikipedia.org

Modulation of Mitochondrial Respiration Rates and ATPase Activity

This compound has a differential impact on mitochondrial respiration depending on the metabolic state. At a concentration of approximately 10 nmoles/mg protein, this compound increases the rate of state 4 respiration (basal respiration) and the "basal" ATPase activity in isolated mitochondria. nih.gov Conversely, it inhibits the rate of both state 3 (ADP-stimulated) and uncoupled respiration, as well as the DNP-stimulated ATPase activity. nih.gov These inhibitory effects on state 3 and uncoupled respiration and DNP-stimulated ATPase activity can be prevented by low concentrations (2-5 mM) of magnesium ions. nih.gov

Impact on Mitochondrial Genome Integrity in Model Organisms (e.g., Saccharomyces cerevisiae)

Studies using the yeast Saccharomyces cerevisiae have investigated the impact of this compound on mitochondrial genome integrity. Research indicates that this compound can induce the disintegration of the mitochondrial genome in Saccharomyces cerevisiae. The integrity of the mitochondrial genome is essential for mitochondrial and cellular function in S. cerevisiae, which encodes essential subunits of the respiratory chain, ribosomal components, and tRNAs. ucsf.edumdpi.com While mitochondrial fusion and fission are crucial for maintaining the quality and integrity of the mitochondrial genome in yeast, their absence can lead to the accumulation of genomes with deleterious structural variations. ucsf.edu Mutations affecting mitochondrial genome integrity have been shown to uncouple the ATP synthase in Saccharomyces cerevisiae. nih.gov

Exploration of Other Putative Molecular Targets and Binding Affinities

While the primary mechanism of action of this compound appears to involve mitochondrial interactions, the exploration of other potential molecular targets and their binding affinities is an area of ongoing research for various compounds. Identifying molecular targets is crucial for understanding drug mechanisms and can involve techniques like target identification methods that assess the binding affinity between a compound and potential protein targets. researchgate.netutah.edumdpi.comwaocp.org Binding affinity reflects the strength and stability of the interaction between a molecule and its target. Although the provided search results focus heavily on mitochondrial effects, the general principles of exploring other targets and binding affinities involve investigating interactions with various cellular macromolecules beyond mitochondria.

Mechanistic Studies on Cellular Processes Affected by this compound (e.g., Cellular Respiration, ATP Synthesis)

This compound's effects on mitochondrial function directly impact broader cellular processes such as cellular respiration and ATP synthesis. Cellular respiration is the process by which cells convert the energy from nutrients into ATP, primarily through oxidative phosphorylation in the mitochondria. wikipedia.orgkhanacademy.org ATP synthesis is largely driven by the ATP synthase enzyme, which utilizes a proton gradient across the inner mitochondrial membrane. khanacademy.orgbyjus.comkhanacademy.org

Data Table: Effects of this compound on Isolated Rat Liver Mitochondria

| Parameter | This compound Effect (approx. 10 nmoles/mg protein) | Prevention by Mg2+ (2-5 mM) |

| State 4 Respiration Rate | Increased | Not applicable |

| "Basal" ATPase Activity | Increased | Not applicable |

| State 3 Respiration Rate | Inhibited | Yes |

| Uncoupled Respiration Rate | Inhibited | Yes |

| DNP-stimulated ATPase Activity | Inhibited | Yes |

| High Amplitude Swelling (in isoosmotic solutions of monovalent cations) | Induced | Yes |

| Mg2+ Depletion | Yes (concentration-dependent) | Not applicable |

| Ca2+ Depletion | Yes (concentration-dependent) | Not applicable |

| Proton Permeability of Inner Membrane | Increased (indirect evidence) | Not applicable |

Biological Activities of Oleficin in Research Models Mechanistic Focus

Investigations into Oleficin's Selective Antimicrobial Spectrum

Research into this compound's antimicrobial spectrum has revealed activity against certain microorganisms. While general antibacterial activity has been noted uni.lu, detailed mechanistic studies specifically focusing on its selective action against Gram-positive bacteria within the scope of the provided search results are limited. This compound has been reported to be active against both Gram-positive and Gram-negative bacteria in some contexts, although the specific mechanisms underlying its effects on Gram-positive organisms are not elaborated in the provided information. usp.br

Mechanistic Studies of Activity Against Gram-Positive Bacteria

Based on the available research, comprehensive mechanistic studies detailing this compound's specific activity against Gram-positive bacteria were not found within the provided search results. While this compound is mentioned as having antibacterial activity uni.lu and being active against both Gram-positive and Gram-negative bacteria usp.br, the precise molecular mechanisms by which it inhibits the growth of Gram-positive organisms are not described.

Analysis of Specific Growth Inhibition in Yeast on Non-Fermentable Substrates

This compound has been shown to impact the growth of yeast, particularly Saccharomyces cerevisiae, by affecting mitochondrial function. This compound acts on mitochondria and induces the disintegration of the mitochondrial genome in Saccharomyces cerevisiae. This effect is significant because the ability of yeast to grow on non-fermentable substrates (such as ethanol (B145695) or glycerol) is dependent on a functional respiratory chain, which is primarily located in the mitochondria and encoded, in part, by mitochondrial DNA. Damage to or loss of mitochondrial DNA leads to respiration-deficient mutants (petite mutants) that are unable to grow on these substrates. Therefore, this compound's induction of mitochondrial genome disintegration directly contributes to the specific inhibition of yeast growth when non-fermentable carbon sources are the sole energy source.

Cellular and Subcellular Effects in In Vitro Systems

Investigations using in vitro systems, such as isolated mitochondria and yeast cells, have provided insights into the cellular and subcellular targets of this compound.

Studies on Respiration-Deficient Mutant Induction

A notable effect of this compound in Saccharomyces cerevisiae is the induction of respiration-deficient mutants. This is directly linked to its action on mitochondria, where it causes the disintegration of the mitochondrial genome. Respiration-deficient mutants, also known as petite mutants, are characterized by impaired or absent mitochondrial respiration due to defects in their mitochondrial DNA. This results in their inability to grow on non-fermentable carbon sources. The induction of this phenotype by this compound highlights its specific toxicity towards mitochondrial function and genetic integrity in yeast.

Analysis of Ion Fluxes and Membrane Potential Alterations

This compound has been shown to affect the permeability of mitochondrial membranes and influence ion fluxes. Studies on isolated rat liver mitochondria revealed that this compound increases the permeability of the inner mitochondrial membrane. uni.lu It also facilitates the transfer of divalent cations, specifically Mg²⁺ and Ca²⁺, across a butanol-toluene bulk phase. uni.lu This suggests that this compound can act as an ionophore for these divalent cations. The effects of this compound on mitochondrial function, such as increased state 4 respiration and basal ATPase activity and inhibition of state 3 and uncoupled respiration and DNP-stimulated ATPase activity, are attributed to an increase in inner membrane permeability, likely a consequence of the depletion of Mg²⁺ from mitochondria caused by the antibiotic. uni.lu The ability of this compound to influence ion movement across membranes can lead to alterations in membrane potential, a critical factor for various cellular processes, particularly in mitochondria.

Research findings on the effects of this compound on isolated rat liver mitochondria are summarized in the table below:

| Effect on Mitochondrial Function | Observation | This compound Concentration (nmoles/mg protein) | Prevention by Mg²⁺ (mM) |

| Increase in State 4 Respiration Rate | Increased | ~10 | Not specified |

| Increase in "Basal" ATPase Activity | Increased | ~10 | Not specified |

| Inhibition of State 3 Respiration Rate | Inhibited | ~10 | 2-5 |

| Inhibition of Uncoupled Respiration Rate | Inhibited | ~10 | 2-5 |

| Inhibition of DNP-Stimulated ATPase Activity | Inhibited | ~10 | 2-5 |

| Induction of High Amplitude Swelling (non-respiring) | Occurs in isoosmotic nitrate (B79036) and chloride solutions of K⁺, Na⁺, Tris⁺, Tea⁺, Mg²⁺ | Not specified | 2-5 |

| Depletion of Mg²⁺ from Mitochondria | Occurs in a concentration-dependent manner | Not specified | Not applicable |

| Depletion of Ca²⁺ from Mitochondria | Occurs in a concentration-dependent manner | Not specified | Not applicable |

| Transfer of Mg²⁺ and Ca²⁺ across bulk phase | Occurs in butanol-toluene bulk phase | Not specified | Not applicable |

| Increase in Proton Permeability (indirect evidence) | Suggested | Not specified | Not specified |

Comparative Mechanistic Analyses with Other Polyene Antibiotics

This compound is classified as a polyene antibiotic of the nonmacrolide type and a polyenoyltetramic acid. uni.lu While many polyene antibiotics, such as Amphotericin B and Nystatin, are known to exert their effects by binding to sterols (like ergosterol (B1671047) in fungi) in the cell membrane and forming pores, leading to membrane permeabilization, this compound's described mechanism appears distinct. This compound functions as an ionophore, particularly for divalent cations like Mg²⁺ and Ca²⁺, and its primary effects in research models are observed on mitochondrial function and integrity, including the induction of mitochondrial genome disintegration and alterations in mitochondrial membrane permeability and ion fluxes. uni.lu This contrasts with the typical pore-forming mechanism of classical polyene macrolides. Comparative studies have noted similarities between this compound's uncoupling effect on liver mitochondria and the divalent cationophoric mechanism of ionophore A23187. This suggests that this compound's mechanism aligns more closely with that of certain ionophores that facilitate the transport of specific ions across membranes, leading to downstream effects on cellular energetics and viability, rather than the broad pore formation characteristic of some other polyene classes.

Synthetic and Semi Synthetic Research Approaches for Oleficin and Its Analogs

Total Synthesis Endeavors for Oleficin

Total synthesis of complex natural products like this compound presents significant challenges, often requiring sophisticated strategies to assemble intricate molecular architectures with precise control over stereochemistry and regioselectivity. While the provided search results offer general insights into total synthesis and its associated challenges for various natural products, specific details regarding successful total synthesis endeavors for this compound itself are not present within these results. Information indicates this compound was initially obtained through extraction and chromatography from microbial sources, with its structure elucidated in the early 1970s. mims.comnih.gov

Retrosynthetic Analysis and Design of Synthetic Routes

Retrosynthetic analysis is a fundamental technique in organic synthesis that involves working backward from the target molecule to identify simpler, readily available starting materials. citeab.comwikidata.orgciteab.comfishersci.com This process typically involves identifying key disconnections in the target molecule's bonds, corresponding to known synthetic reactions in the reverse direction. citeab.comciteab.com A successful retrosynthetic analysis aims to simplify the molecular structure efficiently, maximize convergence by bringing together complex fragments late in the synthesis, and lead to viable synthetic routes using accessible precursors. citeab.comwikidata.org The design of synthetic routes based on retrosynthetic analysis considers factors such as functional group interconversions and the strategic introduction and removal of protecting groups. fishersci.com While the general principles of retrosynthetic analysis are well-established and applied to complex molecules, the specific application of this methodology to the design of synthetic routes for this compound is not detailed in the provided search results.

Challenges in Stereochemical Control and Regioselectivity

The synthesis of complex natural products with multiple stereocenters and functional groups, such as this compound with its polyene-like chromophore and various hydroxyl groups mims.comCurrent time information in New York, NY, US., inherently involves significant challenges in achieving precise stereochemical control and regioselectivity. Stereoselectivity refers to the preferential formation of one stereoisomer over others in a chemical reaction, while regioselectivity concerns the preferential formation of one constitutional isomer over others. nih.govnih.gov

Achieving high levels of stereoselectivity is crucial when synthesizing chiral molecules, as different stereoisomers can exhibit distinct biological activities. researchgate.net Challenges in stereochemical control can arise from the presence of multiple existing stereocenters that can influence the outcome of new bond formations, as well as the need to create new stereocenters with defined absolute or relative configurations. zenodo.orgmetabolomicsworkbench.org Strategies to address these challenges include the use of chiral catalysts, chiral auxiliaries, or stereoselective reactions designed to favor the formation of a specific stereoisomer. metabolomicsworkbench.orgresearchgate.net

Regioselectivity is equally important, particularly in reactions involving molecules with multiple reactive sites, such as the extensive polyene system suggested for this compound mims.com. Controlling which specific bond is formed or functionalized within a molecule is essential for constructing the correct molecular scaffold. Challenges in regioselectivity can stem from competing reaction pathways or subtle electronic and steric factors that influence the reactivity of different positions within the molecule. nih.govnih.govnih.gov Careful selection of reagents, catalysts, and reaction conditions is necessary to achieve the desired regiochemical outcome. researchgate.netnih.gov Despite the general understanding of these challenges in complex molecule synthesis, specific instances or solutions related to the stereochemical and regiochemical control during the synthesis of this compound are not described in the provided search results.

Semi-Synthetic Modifications and Derivatization for Structure-Activity Relationship (SAR) Studies

Semi-synthetic approaches involve using a naturally occurring compound as a starting material for chemical modifications to produce analogs or derivatives. This strategy can be particularly useful for complex natural products where total synthesis is challenging or inefficient. Semi-synthetic modifications are widely employed in Structure-Activity Relationship (SAR) studies to understand how changes in chemical structure impact biological activity. nih.govnih.govuni.luguidetopharmacology.org By systematically modifying different parts of the molecule, researchers can identify key functional groups or structural motifs responsible for the observed activity and potentially improve potency, selectivity, or other desirable properties. guidetopharmacology.org While specific semi-synthetic studies on this compound are not detailed in the search results, examples with other natural products illustrate the general methodologies used. For instance, semi-synthesis has been applied to create analogs of Oleuropein, an iridoid, to investigate their anti-inflammatory potential. researchgate.netwikipedia.orgfishersci.ca Similarly, SAR studies involving synthesized analogs of compounds like YC-1 and Manzamine have been reported to explore their biological activities. nih.govnih.gov

Exploration of this compound Hybrid Molecules for Mechanistic Insights

The creation of hybrid molecules, which combine structural features from two or more different compounds, is another strategy used in medicinal chemistry to potentially enhance activity, overcome limitations of the parent compounds, or gain insights into their mechanisms of action. mims.comfda.govnih.gov Hybrid molecules can be designed to target multiple biological pathways simultaneously or to improve properties such as cellular uptake or stability. mims.com The synthesis of hybrid molecules involves covalently linking the different pharmacophores, often through a linker. mims.com The choice of linker and the points of attachment are critical for the biological activity of the resulting hybrid. mims.com Research on hybrid molecules has been reported for various compound classes, including those combining natural product scaffolds with other bioactive moieties. fda.gov While the concept of exploring hybrid molecules is relevant to understanding complex biological mechanisms, there is no information in the provided search results specifically detailing the exploration or synthesis of this compound hybrid molecules for gaining mechanistic insights.

Advanced Analytical and Omics Methodologies in Oleficin Research

Metabolomic Profiling for Biosynthetic Intermediates and Related Metabolites

Metabolomic profiling involves the comprehensive analysis of metabolites within a biological system. This technique is valuable for identifying and quantifying the complete set of metabolites present in cells, tissues, or organs, providing a snapshot of the cellular process and state criver.com. In the context of Oleficin research, metabolomic profiling can be applied to study its biosynthesis, identify potential intermediates, and detect related metabolites that may arise from its degradation or biotransformation. Metabolite profiling specifically measures the conversion of a compound of interest to its metabolites and intermediates in biological samples criver.com. Understanding these conversions can aid in anticipating potential biological effects criver.com.

Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used for metabolomic analysis. GC-MS is effective for volatile metabolites and requires derivatization for many small molecules, offering high chromatographic separation power and reproducible fragmentation patterns for identification thermofisher.com. LC-MS is suitable for a broader range of metabolites, including polar and charged compounds thermofisher.com. By applying these techniques to the producing organism or biological systems exposed to this compound, researchers can map the metabolic landscape and trace the pathways involved in its formation or modification. Integrated metabolomics and transcriptomics analyses have been shown to reveal key metabolites and pathways in various biological contexts mdpi.comfrontiersin.org.

Proteomic Analysis of Cellular Responses to this compound Treatment

Proteomic analysis focuses on the large-scale study of proteins, particularly their expression levels, modifications, and interactions. This approach is crucial for understanding how cells respond to external stimuli, such as treatment with a chemical compound like this compound frontiersin.orgnih.gov. Proteomics can reveal changes in protein abundance and modification that indicate affected cellular processes and pathways.

Identification of Protein Targets and Affected Biochemical Pathways

Proteomic analysis can help identify specific proteins that are directly or indirectly affected by this compound treatment. Changes in protein expression or post-translational modifications can point to proteins that interact with this compound or are part of signaling cascades triggered by its presence. By identifying these protein targets, researchers can gain insights into the molecular mechanisms underlying this compound's biological activity.

Furthermore, analyzing sets of proteins whose levels are altered can reveal affected biochemical pathways researchgate.netfrontiersin.orglongdom.orgmdpi.com. For example, changes in the abundance of enzymes involved in a specific metabolic pathway can indicate that this compound influences that pathway. Proteomic studies have been used to investigate cellular responses to various stresses and treatments, identifying proteins involved in processes such as degradation, redox homeostasis, metabolism, and cytoskeleton dynamics nih.gov. KEGG enrichment analysis is a method used to identify biochemical pathways significantly represented among differentially expressed proteins researchgate.net.

Quantitative Proteomics for Differential Protein Expression Analysis

Quantitative proteomics allows for the comparison of protein abundance between different biological samples, such as cells treated with this compound versus untreated control cells mdpi.commdpi.comntnu.nonih.govbioconductor.org. Techniques like TMT-based quantitative proteomics enable the simultaneous comparison of protein levels across multiple conditions mdpi.com. Label-free quantitative mass spectrometry is another approach used for differential protein abundance analysis mdpi.com.

By quantifying the changes in protein expression upon this compound treatment, researchers can identify proteins that are significantly up- or down-regulated. This differential expression analysis provides valuable clues about the cellular processes that are activated or repressed in response to the compound. Studies utilizing quantitative proteomics have successfully identified differentially expressed proteins associated with various biological changes and responses researchgate.netmdpi.commdpi.comntnu.nonih.gov.

High-Throughput Screening Methodologies for Biological Activity Assessment in Mechanistic Models

High-Throughput Screening (HTS) is a methodology that allows for the rapid testing of large libraries of compounds against a specific biological target or phenotype evotec.comresearchgate.nettaylorandfrancis.commdpi.com. In this compound research, HTS can be employed to assess its biological activity in various mechanistic models, which are designed to mimic specific biological processes or disease states nih.gov.

Mechanistic models can range from in vitro cell-based assays to more complex systems. HTS allows researchers to quickly determine the efficacy or effect of this compound on these models, providing data on its potential biological activities. While primary HTS campaigns often involve single-concentration testing, active compounds typically undergo further evaluation, including dose-response screening, to confirm their potency evotec.com. Integrating HTS with mechanistic models helps bridge the gap between initial compound screening and understanding the underlying biological interactions nih.gov. HTS is a standard method in drug discovery, enabling the rapid analysis of chemical compounds against selected targets mdpi.com.

Future Directions and Emerging Research Avenues for Oleficin

Elucidation of Uncharted Biosynthetic Steps and Regulatory Networks

While Oleficin is known to be a microbial natural product, the complete details of its biosynthetic pathway and the intricate regulatory networks governing its production remain areas for further investigation. Research into the biosynthesis of other natural products containing a tetramic acid moiety, such as α-lipomycin, has begun to identify relevant gene clusters nih.gov. However, uncharted steps in the enzymatic reactions and the specific genes involved in the late-stage modifications and assembly of the this compound molecule need to be fully elucidated.

Furthermore, understanding the regulatory networks that control the expression of the biosynthetic gene cluster for this compound is crucial for optimizing its production and potentially engineering novel analogs. Research in other areas of natural product biosynthesis is actively exploring the use of genome mining based on transcriptional regulatory networks to uncover novel biosynthetic loci and predict their function plos.org. Such approaches could be applied to this compound to identify regulatory elements and transcription factors that influence its production. Advances in omics technologies, including genomics, transcriptomics, and proteomics, are significant for identifying gene resources and understanding complex regulatory networks in biosynthesis nih.govbiorxiv.orgmdpi.com. Applying these technologies to this compound-producing organisms could reveal the full complement of genes and regulatory elements involved, offering insights for genetic improvement strategies nih.gov.

Deeper Understanding of Ionophore Selectivity and Membrane Permeabilization Dynamics

This compound has been described as an ionophore, affecting the permeability of biological membranes to ions researchgate.netresearchgate.net. A more profound understanding of its ionophore selectivity – which specific ions it transports most effectively – and the dynamics of how it interacts with and permeabilizes different types of biological membranes is a critical area for future research. Studies on other ionophores highlight the complexity of their interaction with membranes and the factors influencing their activity, such as the composition of the membrane and the presence of specific lipids researchgate.net.

Research is needed to characterize the molecular mechanism by which this compound facilitates ion transport across lipid bilayers. This could involve detailed biophysical studies using techniques such as patch-clamp electrophysiology, liposome-based assays, and solid-state NMR to observe its behavior within the membrane. Understanding the structural determinants of this compound's interaction with ions and the membrane could pave the way for designing synthetic analogs with altered or improved selectivity and transport efficiency. The study of artificial ionophores provides insights into how structural modifications can influence ion transport and biological activity nih.gov. Investigating how this compound's structure dictates its interaction with specific ions and membrane components will be key.

Development of this compound as a Molecular Tool for Probing Cellular Physiology

Given its ability to influence ion homeostasis and membrane function, this compound holds potential as a molecular tool for investigating various aspects of cellular physiology. Ionophores are widely used in cell biology research to manipulate intracellular ion concentrations and study their effects on cellular processes researchgate.net. Future research could focus on establishing this compound as a reliable and specific tool for perturbing ion gradients in different cell types and organisms.

This could involve characterizing its effects on specific cellular functions dependent on ion fluxes, such as mitochondrial activity, signal transduction pathways, or vesicular transport researchgate.netresearchgate.net. Research into molecular and cellular physiology often involves developing tools to probe cellular structure and function janelia.orgstanford.eduuq.edu.au. This compound's unique properties could make it valuable for studying processes like mitochondrial cation homeostasis, which has been linked to mitochondrial morphology and function nih.gov. By using this compound to selectively alter ion concentrations, researchers could gain insights into the roles of specific ions in complex cellular events.

Exploration of Novel Biotechnological Production Methods and Green Chemistry Approaches

The sustainable and efficient production of this compound is essential for its potential future applications. Current production likely relies on fermentation by its native microbial producers. Future research should explore novel biotechnological methods to enhance this compound yield and purity. This could involve optimizing fermentation conditions, applying metabolic engineering strategies to the producing organism, or exploring synthetic biology approaches for heterologous expression in more amenable hosts isomerase.co.ukupubscience.com.

Furthermore, the principles of green chemistry should be integrated into the development of this compound production and purification processes . This includes minimizing waste generation, using environmentally friendly solvents and reagents, and improving energy efficiency nih.govcnr.it. Exploring biocatalytic steps or enzymatic synthesis could offer greener alternatives to traditional chemical synthesis if total synthesis or semi-synthesis routes are pursued upubscience.com. The development of sustainable chemical processes is a growing area of research, and applying these principles to this compound production will be vital for its long-term viability and environmental responsibility nih.govmdpi.com.

Q & A

Basic: How should researchers formulate hypothesis-driven questions for Oleficin studies while ensuring methodological rigor?

Answer:

Begin by aligning your research question with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and the PICO framework (Population, Intervention, Comparison, Outcome) to ensure specificity and reproducibility . For example:

- Poor: "Does this compound affect bacterial growth?"

- Improved: "How does this compound (10–100 µM) inhibit biofilm formation in Staphylococcus aureus (MSSA vs. MRSA strains) compared to ciprofloxacin, as measured by colony-forming units (CFUs) and confocal microscopy?"

Reference prior literature to identify gaps, such as uncharacterized mechanisms of action or understudied biological targets . Avoid overly broad terms and operationalize variables (e.g., define "inhibition" as ≥50% reduction in CFUs).

Basic: What experimental design principles are critical for synthesizing and characterizing this compound in vitro?

Answer:

- Synthesis: Use factorial design to optimize reaction conditions (e.g., temperature, solvent polarity, catalyst ratio) and identify interactions between variables . For reproducibility, document all parameters (e.g., stirring rate, purification steps) in the Supporting Information .

- Characterization: Combine HPLC-MS (purity), NMR (structural confirmation), and XRD (crystallinity) to validate identity. For novel derivatives, provide ≥95% purity data and compare spectroscopic profiles to literature benchmarks .

Advanced: How can researchers resolve contradictions between computational predictions and experimental data for this compound’s binding affinity?

Answer:

Validate Models: Re-run molecular docking simulations (e.g., AutoDock Vina) with adjusted force fields or solvent parameters. Cross-check with MD simulations (≥100 ns) to assess binding stability .

Experimental Replication: Perform isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding kinetics. If discrepancies persist, re-examine assay conditions (e.g., buffer pH, temperature) .

Contextualize Findings: Use Shapley additive explanations (SHAP) in machine learning models to identify confounding variables (e.g., solvent effects, protein flexibility) .

Advanced: What statistical frameworks are recommended for analyzing dose-response relationships in this compound toxicity studies?

Answer:

- Non-linear Regression: Fit data to Hill-slope models (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Report 95% confidence intervals and R² values.

- Handling Outliers: Apply Grubbs’ test or ROUT method (Q=1%) to exclude artifacts. For non-normal distributions, use Mann-Whitney U tests .

- Multi-Experiment Synthesis: Conduct meta-analysis (e.g., RevMan) to aggregate data from independent trials, assessing heterogeneity via I² statistics .

Basic: How to conduct a systematic literature review for this compound’s biological activities?

Answer:

Search Strategy: Use Boolean operators in PubMed/Scopus: (this compound OR "CAS [insert number]") AND (antimicrobial OR "anti-inflammatory") NOT "review". Limit to peer-reviewed articles (2015–2025).

Data Extraction: Create a table summarizing:

| Study | Model System | Dose Range | Key Findings | Limitations |

|---|---|---|---|---|

| Author et al. (2023) | RAW 264.7 macrophages | 5–50 µM | ↓ TNF-α by 40% (p<0.01) | No in vivo validation |

Critical Appraisal: Apply Cochrane Risk of Bias Tool to evaluate internal validity .

Advanced: What integrative approaches are suitable for studying this compound’s multi-omics effects (e.g., transcriptomics, metabolomics)?

Answer:

- Experimental Design: Use longitudinal sampling in cell/animal models to capture dynamic responses. Include time-matched controls .

- Data Integration: Apply Weighted Gene Co-expression Network Analysis (WGCNA) to link transcriptomic clusters with metabolomic pathways (e.g., KEGG). Validate via qRT-PCR or Western blot .

- Machine Learning: Train random forest models on omics datasets to prioritize high-impact biomarkers (e.g., AUC >0.85) .

Basic: What are the best practices for ensuring reproducibility in this compound bioactivity assays?

Answer:

- Standardization: Pre-treat cells with identical passage numbers (e.g., ≤20) and serum batches. Use ATCC-validated lines .

- Controls: Include positive (e.g., ampicillin for antimicrobial assays) and vehicle controls (e.g., DMSO at 0.1% v/v).

- Reporting: Adhere to ARRIVE guidelines for in vivo studies and MIAME standards for microarray data .

Advanced: How to address batch-to-batch variability in this compound synthesis for large-scale studies?

Answer:

- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .

- Quality Control: Use Design of Experiments (DoE) to identify critical process parameters (CPPs) and define acceptable ranges (e.g., pH 7.2–7.6) .

- Stability Testing: Store batches under ICH Q1A(R2) conditions (25°C/60% RH) and assess degradation via accelerated aging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.